REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]>[Ni].N>[Cl:1][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C=CC(=C1)C(F)(F)F
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Name
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|
Quantity
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100 mg
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Type
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catalyst
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Smiles
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[Ni]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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N
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated down i
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CN)C=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |